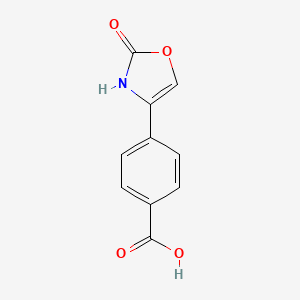![molecular formula C20H17N3O4S B2672626 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrothiophene-2-carboxamide CAS No. 681159-18-2](/img/structure/B2672626.png)
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enantioselective Capillary Electrophoresis
This compound has been studied in the context of enantioselective separations of α-amino acid derivatives in cyclodextrin-modified capillary zone electrophoresis (CZE). This technique is important for improving sensitivity in UV or fluorescence detection, and the compound's derivatives have been tested for their resolvability in CZE using different cyclodextrins as chiral additives (Lindner, Böhs, & Seidel, 1995).
Antibacterial Agents
Research has also explored the synthesis and structure-activity relationship of analogs containing this compound as part of a class of novel antibacterial agents. These compounds have shown promise in combating bacteria like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Detection of Organic Pollutants
A study on a carbazole-functionalized metal-organic framework demonstrated the potential of using derivatives of this compound for the detection of organic pollutants like antibiotics, pesticides, and nitroaromatic compounds. This work highlights the compound's application in environmental monitoring (Xu, Zhang, & Zhang, 2019).
Chemical Synthesis
The compound has been utilized in various chemical syntheses, demonstrating its versatility in organic chemistry. For instance, its synthesis and characterization have been reported, providing valuable insights into its structural properties (Bhaskar, Kumar, Tholappanavara Hanumanthappa, & Banakara Vijaykumar, 2019).
Crystal Structure Analysis
The compound's derivatives have been analyzed for their crystal structures, which is crucial for understanding their physical and chemical properties. Such analyses contribute to the development of new materials and drugs (Zhong et al., 2010).
Amination Reactions
It has been involved in studies on amination reactions of aryl halides with nitrogen-containing reagents mediated by palladium/imidazolium salt systems. This research is significant in the field of pharmaceuticals and agrochemicals (Grasa, Viciu, Huang, & Nolan, 2001).
Adenosine Deaminase Inhibitors
Research has been conducted on the structure-based design, synthesis, and structure-activity relationship studies of novel non-nucleoside adenosine deaminase inhibitors that include this compound. Such studies are pivotal in drug discovery for various diseases (Terasaka et al., 2004).
Wirkmechanismus
Zukünftige Richtungen
The study of dihydrobenzo[cd]indole-6-sulfonamides and related compounds is ongoing, with the aim of developing potent TNF-α inhibitors . These compounds could potentially be used in the treatment of inflammatory diseases. Further optimization of these compounds for activity and properties is a potential future direction .
Eigenschaften
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-2-3-11-22-15-8-7-14(12-5-4-6-13(18(12)15)20(22)25)21-19(24)16-9-10-17(28-16)23(26)27/h4-10H,2-3,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXCDJIHAWQCOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(S4)[N+](=O)[O-])C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2672543.png)
![N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2672546.png)
![4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate](/img/structure/B2672547.png)
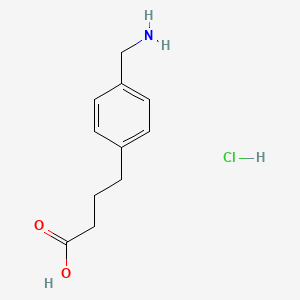
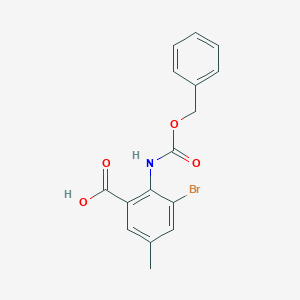
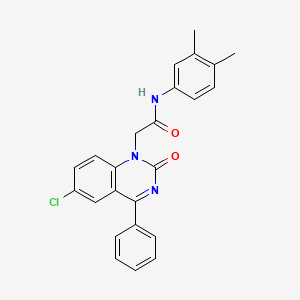
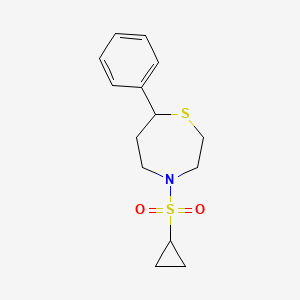
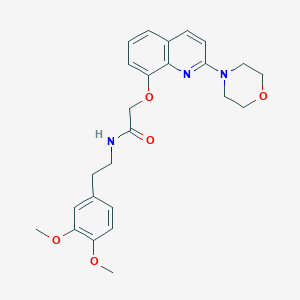



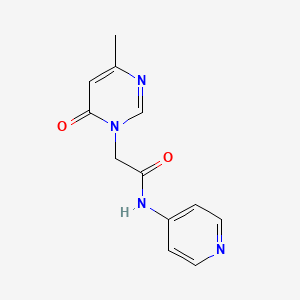
![1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-4-carboxamide](/img/structure/B2672565.png)
